molecular formula C19H17FN4O2S B2973116 2-((3-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1428351-18-1

2-((3-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2973116
CAS No.: 1428351-18-1
M. Wt: 384.43
InChI Key: ZWNHVXUDCMCROV-UHFFFAOYSA-N
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Description

2-((3-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound contains multiple functional groups, including a fluorophenyl group, an oxadiazole ring, a pyridine ring, a thioether linkage, and a pyrrolidine moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves several key steps:

    Formation of the 1,2,4-Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with a nitrile under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with a nucleophile.

    Pyridine Ring Construction: The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis or through cyclization reactions involving suitable precursors.

    Thioether Linkage Formation: This can be accomplished by reacting a thiol with a halogenated precursor.

    Pyrrolidine Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the pyridine ring, leading to various reduced derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation of the thioether linkage.

    Reduced Derivatives: From reduction of the oxadiazole or pyridine rings.

    Functionalized Derivatives: From substitution reactions on the fluorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, it may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids, due to its unique structural features.

Medicine

The compound could be investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, it might be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((3-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-((3-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone: Similar structure with a chlorine atom instead of fluorine.

    2-((3-(3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in 2-((3-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone imparts unique electronic properties, potentially enhancing its reactivity and interaction with biological targets compared to its analogs with different substituents.

Properties

IUPAC Name

2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2S/c20-14-7-5-13(6-8-14)17-22-18(26-23-17)15-4-3-9-21-19(15)27-12-16(25)24-10-1-2-11-24/h3-9H,1-2,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNHVXUDCMCROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=C(C=CC=N2)C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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